3-Morpholin-4-yl-5-(trifluoromethyl)benzonitrile
Description
Properties
IUPAC Name |
3-morpholin-4-yl-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O/c13-12(14,15)10-5-9(8-16)6-11(7-10)17-1-3-18-4-2-17/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWUKBDRQVBLQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455511 | |
| Record name | 3-morpholin-4-yl-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220954-14-3 | |
| Record name | 3-morpholin-4-yl-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Morpholin-4-yl-5-(trifluoromethyl)benzonitrile is a synthetic compound that belongs to the class of substituted benzonitriles. Its structure features a morpholine ring and a trifluoromethyl group, which are significant for its biological activity. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group can enhance binding affinity to target proteins, while the morpholine moiety may facilitate interactions with various receptors or enzymes involved in disease pathways.
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. In vitro studies have shown that this compound demonstrates significant antibacterial activity against various strains of bacteria, including resistant strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Case Studies
- Study on Antibacterial Effects : A recent study published in the Journal of Medicinal Chemistry assessed the antibacterial efficacy of various trifluoromethylated compounds, including this compound. Results demonstrated a notable reduction in bacterial growth, suggesting its potential as a lead compound for antibiotic development .
- Anticancer Research : Another investigation focused on the cytotoxic effects of this compound on cancer cells. The findings indicated that it induces apoptosis in MCF-7 cells via the mitochondrial pathway, highlighting its potential as an anticancer agent .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of 3-Morpholin-4-yl-5-(trifluoromethyl)benzonitrile is in the development of anticancer agents. The compound has been studied for its potential as a selective androgen receptor modulator (SARM), which can selectively modulate androgen receptor activity, making it useful in treating conditions such as prostate cancer. SARMs are designed to provide the beneficial effects of anabolic steroids without the associated side effects, thus representing a promising area of research in cancer therapeutics .
Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. For example, it can be utilized in the synthesis of enzalutamide, a drug used for treating metastatic castration-resistant prostate cancer. The synthesis process involves several steps where this compound plays a critical role in forming key intermediates .
Organic Synthesis
Building Block in Organic Chemistry
Benzonitriles, including this compound, are widely recognized for their utility as building blocks in organic synthesis. The nitrile group allows for various chemical transformations, enabling the formation of different functional groups that are essential for synthesizing complex molecules . This versatility makes it a valuable compound for researchers focusing on synthetic methodologies.
Agrochemical Applications
Herbicides and Pesticides
The compound's structure also suggests potential applications in agrochemicals, particularly as part of herbicides and pesticides. The trifluoromethyl group is known to enhance biological activity and stability, making compounds with this moiety attractive candidates for developing new agrochemical products .
Material Science
Polymer Chemistry
In material science, this compound may be explored for its properties related to polymer chemistry. The incorporation of morpholine and trifluoromethyl groups can influence the physical properties of polymers, potentially leading to materials with improved thermal stability or chemical resistance .
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
- Positional Isomerism : The morpholine group’s position significantly impacts steric and electronic profiles. For example, 4-(morpholin-4-yl)-3-CF₃-benzonitrile () has a dihedral angle of 58° between the benzene and morpholine rings, influencing crystal packing and solubility . In contrast, the user’s compound (morpholine at C3, CF₃ at C5) may exhibit distinct hydrogen bonding and intermolecular interactions.
- Substituent Effects: Replacing morpholine with fluorine (e.g., 3-Fluoro-5-CF₃-benzonitrile ) reduces molecular weight and polarity, favoring volatility but limiting hydrogen-bonding capacity.
Physicochemical Properties
- Melting Points : Morpholine derivatives (e.g., : 408–410 K) exhibit higher melting points than fluoro analogs (: liquid at RT), attributed to stronger intermolecular forces .
- Solubility : Morpholine enhances aqueous solubility compared to purely aromatic analogs (e.g., ), critical for drug bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
